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Compound of Interest

Compound Name:
cis-2,5-Dimethyl-pyrrolidine

hydrochloride

CAS No.: 4209-65-8

Cat. No.: B1390754

Get Quote

Executive Summary
cis-2,5-Dimethylpyrrolidine hydrochloride (CAS: 4209-65-8 for the cis-isomer) is a critical

nitrogen heterocycle used as a pharmacophore in drug discovery and as a ligand scaffold in

asymmetric catalysis.[1] Unlike its trans-isomer (a racemate of (2_R_,5_R_) and (2_S_,5_S_)),

the cis-isomer is a meso compound possessing an internal plane of symmetry. This

stereochemical distinction is the focal point of its spectroscopic identification. This guide

provides a definitive protocol for its synthesis, purification, and structural validation using NMR,

IR, and MS.
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Parameter Data

IUPAC Name
(2_R_,5_S_)-2,5-Dimethylpyrrolidine

hydrochloride

Common Name cis-2,5-Dimethylpyrrolidine HCl

CAS Number
4209-65-8 (specific to cis); 3378-71-0 (free base

mix)

Molecular Formula C₆H₁₃N[1][2][3][4][5][6][7] · HCl

Molecular Weight 135.64 g/mol (Salt); 99.17 g/mol (Free Base)

Stereochemistry Meso (achiral due to internal symmetry)

Physical State Hygroscopic crystalline solid

Solubility
Highly soluble in H₂O, MeOH, EtOH; sparingly

in Et₂O

Synthesis & Purification Logic
The synthesis of the cis-isomer relies on the stereoselective hydrogenation of the aromatic

pyrrole precursor. Unlike thermodynamic equilibration which may favor the trans-isomer,

catalytic hydrogenation of 2,5-dimethylpyrrole predominantly yields the cis-isomer via syn-

addition of hydrogen across the aromatic ring.

Experimental Workflow
The following Graphviz diagram illustrates the critical pathway from the precursor

(acetonylacetone) to the isolated hydrochloride salt, highlighting the stereocontrol point.
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Caption: Synthesis of cis-2,5-dimethylpyrrolidine HCl via stereoselective hydrogenation of 2,5-

dimethylpyrrole.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The definitive identification of the cis-isomer rests on symmetry and coupling constants. The cis

isomer (meso) possesses a plane of symmetry bisecting the N-atom and the C3-C4 bond,

making the two methyl groups chemically equivalent, as well as the C2/C5 protons.

Protocol: Sample Preparation
Solvent: Deuterium Oxide (D₂O) or CDCl₃ (if free base). For the HCl salt, D₂O is preferred to

eliminate exchangeable proton broadening.

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual solvent peak (HDO: 4.79 ppm).

¹H NMR Data (Typical for HCl Salt in D₂O)
Signal
Assignment

Shift (δ,
ppm)

Multiplicity Integration
Coupling
(J)

Structural
Insight

CH₃ (C2/C5) 1.40 - 1.45 Doublet (d) 6H ~6.5 Hz

Equivalent

methyls

confirm

symmetry.

CH₂ (C3/C4) 1.70 - 1.85 Multiplet (m) 2H -

β-protons

(pseudo-

axial).

CH₂ (C3/C4) 2.15 - 2.30 Multiplet (m) 2H -

β-protons

(pseudo-

equatorial).

CH (C2/C5) 3.60 - 3.80 Multiplet (m) 2H -

Deshielded

by adjacent

N+.
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Stereochemical Differentiation Logic
To distinguish cis from trans, one must analyze the complexity of the methylene signals and

NOE (Nuclear Overhauser Effect) interactions.
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Caption: Logic flow for distinguishing cis/trans stereoisomers using NMR spectroscopy.

Infrared Spectroscopy (IR)
The HCl salt exhibits characteristic ammonium bands that are absent in the free base.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Key Absorptions:

2400–3000 cm⁻¹: Broad, strong absorption characteristic of the N–H⁺ stretching vibration

(ammonium salt).

2960, 2870 cm⁻¹: C–H stretching (sp³).
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1580–1600 cm⁻¹: N–H bending (deformation).

1450 cm⁻¹: Methyl group bending.

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).

Data:

[M+H]⁺:m/z 100.1 (Base peak).

Fragmentation: Loss of methyl group (m/z 84) is a common pathway.

Note: The chloride counterion (Cl⁻) may be observed in negative mode (m/z 35/37).

Quality Control & Purity Assessment
For drug development applications, ensuring the absence of the trans-isomer and aromatic

pyrrole impurities is vital.

Melting Point: The cis-HCl salt is a solid. (Note: The free base is a liquid, bp 105-106°C).[4] A

sharp melting point range indicates high purity; a broad range suggests cis/trans

contamination.

Elemental Analysis:

Theoretical (C₆H₁₄ClN): C: 53.13%, H: 10.40%, N: 10.33%.

Acceptance: Within ±0.4% of theoretical values.

Impurity Profiling:

Pyrrole Content: Monitor UV absorbance at 210-220 nm (pyrrolidines have low UV

absorbance; pyrroles absorb strongly).

trans-Isomer: Detectable by ¹³C NMR (distinct shift of methyl carbons) or GC of the free

base (using a chiral column or derivatization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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